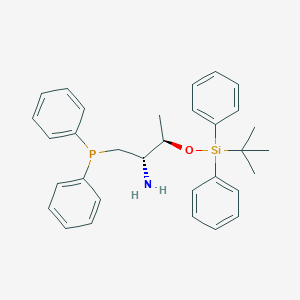
(2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine is a chiral compound that features both silyl and phosphanyl functional groups. These types of compounds are often used in organic synthesis and catalysis due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of Phosphanyl Group: The phosphanyl group is introduced using a suitable phosphine reagent, such as diphenylphosphine, under inert conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phosphanyl group can undergo oxidation to form phosphine oxides.
Reduction: The compound can be reduced under hydrogenation conditions to modify the amine group.
Substitution: The silyl group can be substituted with other protecting groups or functional groups using fluoride sources like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Modified amine derivatives.
Substitution: Compounds with different protecting groups or functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as ligands in transition metal-catalyzed reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for potential use in the development of pharmaceuticals.
Industry
Material Science: Applied in the creation of advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
Phosphanyl Group: Acts as a ligand, coordinating with metal centers in catalytic processes.
Silyl Group: Provides steric protection and can be selectively removed to reveal reactive sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-3-((tert-Butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine
- (2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)pentan-2-amine
Uniqueness
Steric Effects: The tert-butyldiphenylsilyl group provides unique steric hindrance compared to other silyl groups.
Electronic Effects: The diphenylphosphanyl group offers distinct electronic properties that influence reactivity and selectivity in catalytic processes.
Propriétés
Formule moléculaire |
C32H38NOPSi |
|---|---|
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
(2S,3R)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-amine |
InChI |
InChI=1S/C32H38NOPSi/c1-26(31(33)25-35(27-17-9-5-10-18-27)28-19-11-6-12-20-28)34-36(32(2,3)4,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,26,31H,25,33H2,1-4H3/t26-,31-/m1/s1 |
Clé InChI |
XAZJFFIHHRKPDR-MXBOTTGLSA-N |
SMILES isomérique |
C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
SMILES canonique |
CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
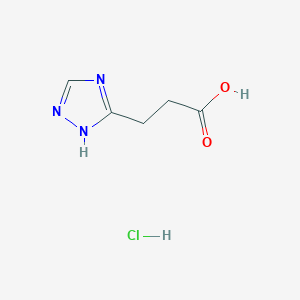
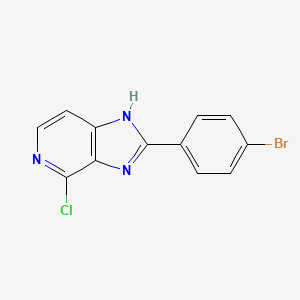

![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)

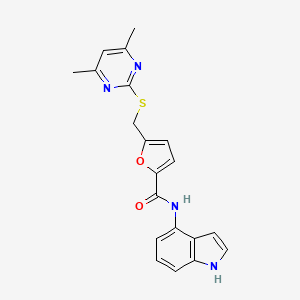
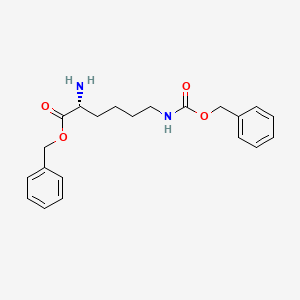
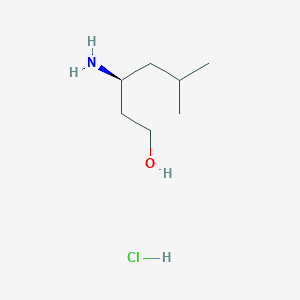
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)

![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
